Cas no 1542424-67-8 (1-[(4-Methyloxan-4-yl)methyl]piperazine)
![1-[(4-Methyloxan-4-yl)methyl]piperazine structure](https://ja.kuujia.com/scimg/cas/1542424-67-8x500.png)
1-[(4-Methyloxan-4-yl)methyl]piperazine 化学的及び物理的性質
名前と識別子
-
- EN300-1846097
- 1-[(4-methyloxan-4-yl)methyl]piperazine
- 1542424-67-8
- 1-[(4-Methyloxan-4-yl)methyl]piperazine
-
- インチ: 1S/C11H22N2O/c1-11(2-8-14-9-3-11)10-13-6-4-12-5-7-13/h12H,2-10H2,1H3
- InChIKey: XTUOCZZDFUILTK-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C)(CC1)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 198.173213330g/mol
- どういたいしつりょう: 198.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 24.5Ų
1-[(4-Methyloxan-4-yl)methyl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846097-2.5g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 2.5g |
$2295.0 | 2023-05-26 | ||
Enamine | EN300-1846097-5.0g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1846097-0.1g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 0.1g |
$1031.0 | 2023-05-26 | ||
Enamine | EN300-1846097-10.0g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1846097-1.0g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1846097-0.25g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 0.25g |
$1078.0 | 2023-05-26 | ||
Enamine | EN300-1846097-0.05g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 0.05g |
$983.0 | 2023-05-26 | ||
Enamine | EN300-1846097-0.5g |
1-[(4-methyloxan-4-yl)methyl]piperazine |
1542424-67-8 | 0.5g |
$1124.0 | 2023-05-26 |
1-[(4-Methyloxan-4-yl)methyl]piperazine 関連文献
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
1-[(4-Methyloxan-4-yl)methyl]piperazineに関する追加情報
Introduction to 1-[(4-Methyloxan-4-yl)methyl]piperazine (CAS No: 1542424-67-8)
1-[(4-Methyloxan-4-yl)methyl]piperazine, identified by the CAS number 1542424-67-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the piperazine class, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The unique structural feature of this molecule, particularly the presence of a 4-methoxy-substituted tetrahydropyran ring attached to a piperazine backbone, makes it a subject of considerable interest for researchers exploring novel pharmacophores.
The synthesis and characterization of 1-[(4-Methyloxan-4-yl)methyl]piperazine have been areas of active investigation due to its potential therapeutic applications. The compound's structure suggests that it may interact with various biological targets, making it a valuable scaffold for drug discovery. Recent advancements in computational chemistry have enabled more precise predictions of its pharmacological properties, which has accelerated the process of identifying promising derivatives.
In the context of modern drug development, 1-[(4-Methyloxan-4-yl)methyl]piperazine has been studied for its potential role in treating neurological and psychiatric disorders. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, and the addition of a methoxytetrahydropyran moiety may enhance their binding affinity and selectivity. Preliminary in vitro studies have shown that this compound exhibits interesting interactions with certain receptor subtypes, suggesting its utility in developing novel therapeutics.
The chemical properties of 1-[(4-Methyloxan-4-yl)methyl]piperazine also make it a fascinating candidate for further exploration in synthetic chemistry. Its structure allows for modifications at multiple sites, enabling the creation of a library of derivatives with tailored biological activities. Researchers have employed various synthetic strategies to functionalize this molecule, including nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling reactions. These approaches have led to the development of novel analogs with enhanced pharmacokinetic profiles.
One of the most exciting aspects of 1-[(4-Methyloxan-4-yl)methyl]piperazine is its potential in combination therapies. The ability to design molecules that interact with multiple targets simultaneously has become a cornerstone of modern drug design. By leveraging the structural flexibility of this compound, researchers aim to develop multi-target directed ligands (MTDLs) that can address complex diseases more effectively. This approach has shown promise in preclinical models and could pave the way for more comprehensive treatment strategies.
The role of computational modeling in understanding the behavior of 1-[(4-Methyloxan-4-yl)methyl]piperazine cannot be overstated. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into its interactions with biological targets at an atomic level. These studies have not only helped in optimizing its structure but also in predicting its metabolic stability and potential side effects. Such information is crucial for advancing it from a laboratory compound to a viable drug candidate.
Recent clinical trials have begun to explore the therapeutic potential of related piperazine derivatives, providing valuable data on their safety and efficacy. While 1-[(4-Methyloxan-4-yl)methyl]piperazine itself has not yet entered human trials, these studies have laid the groundwork for future investigations. The findings from these trials will be instrumental in determining whether this compound and its derivatives can translate into effective treatments for neurological and psychiatric disorders.
The future directions for research on 1-[(4-Methyloxan-4-yl)methyl]piperazine are multifaceted. Further exploration of its pharmacological profile, synthesis of novel derivatives, and application in preclinical models are all critical steps toward realizing its full potential. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications.
In conclusion, 1-[(4-Methyloxan-4-yl)methyl]piperazine (CAS No: 1542424-67-8) represents a promising compound in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery. With continued research and development, this molecule has the potential to contribute significantly to the treatment of various diseases.
1542424-67-8 (1-[(4-Methyloxan-4-yl)methyl]piperazine) 関連製品
- 1152440-29-3(1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine)
- 338978-01-1(3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline)
- 1219827-73-2(1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide)
- 1287223-84-0(N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide)
- 1861669-34-2(3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)
- 923139-59-7(N-2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl-2-methoxybenzamide)
- 2229018-42-0(3-3-(methylsulfanyl)phenoxypiperidine)
- 1281687-92-0((E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide)
- 2228437-74-7(3-(5-methoxypyridin-3-yl)methylazetidin-3-ol)
- 760910-22-3(5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE)




